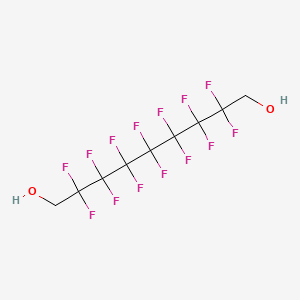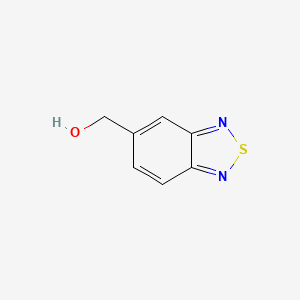
4-(Thiophen-3-yl)aniline
概要
説明
“4-(Thiophen-3-yl)aniline” is a chemical compound with the molecular formula C10H9NS . It is used as a reactant in various chemical reactions .
Synthesis Analysis
“4-(Thiophen-3-yl)aniline” can be synthesized using several methods. For instance, it can be used as a reactant to synthesize Pd(I)–poly[4-(thiophen-3yl)-aniline] composite material by in situ polymerization and composite formation method . It can also be used to synthesize Schiff base, 2-methoxy-6-[(4-thiophene-3-yl-phenylimino)-methyl]-phenol by condensation reaction with o-vanillin .
Molecular Structure Analysis
The molecular structure of “4-(Thiophen-3-yl)aniline” consists of a thiophene ring attached to an aniline group . The thiophene ring is a five-membered ring with four carbon atoms and one sulfur atom. The aniline group consists of a benzene ring attached to an amine group.
Chemical Reactions Analysis
As a reactant, “4-(Thiophen-3-yl)aniline” can participate in various chemical reactions. It can be used to synthesize Pd(I)–poly[4-(thiophen-3yl)-aniline] composite material by in situ polymerization and composite formation method . It can also react with o-vanillin to form a Schiff base, 2-methoxy-6-[(4-thiophene-3-yl-phenylimino)-methyl]-phenol .
Physical And Chemical Properties Analysis
“4-(Thiophen-3-yl)aniline” is a solid substance with a melting point of 99-103 °C (lit.) . Its empirical formula is C10H9NS and it has a molecular weight of 175.25 .
科学的研究の応用
Synthesis of Composite Materials
4-(Thiophen-3-yl)aniline: is utilized in the synthesis of Pd(I)–poly[4-(thiophen-3yl)-aniline] composite materials through in situ polymerization . This application is significant in the field of materials science, where such composites can be used for their conductive properties and stability, making them suitable for use in electronic devices.
Organic Synthesis
In organic chemistry, 4-(Thiophen-3-yl)aniline serves as a precursor for synthesizing various organic compounds. For instance, it is used to create Schiff bases by condensation reactions with other organic molecules like o-vanillin . These Schiff bases have applications in analytical chemistry as they can form complexes with metal ions, which are useful in colorimetric sensors.
Pharmaceutical Research
The compound’s role in pharmaceutical research is linked to its potential as a building block for drug development. Its structure can be modified to produce molecules with desired pharmacological properties. For example, it can be used to synthesize 2-(1H-Imidazol-1-yl)-N-(4-(thiophen-3-yl)phenyl)acetamide , which may exhibit biological activity and could be a candidate for further drug testing.
Safety and Hazards
将来の方向性
作用機序
Target of Action
It is known that this compound can be used as a reactant in the synthesis of various other compounds , suggesting that its targets could be diverse depending on the specific reactions it is involved in.
Mode of Action
The mode of action of 4-(Thiophen-3-yl)aniline is primarily through its role as a reactant in the synthesis of other compounds . For example, it can be used to synthesize Pd(I)–poly[4-(thiophen-3yl)-aniline] composite material by in situ polymerization and composite formation method . It can also participate in the condensation reaction with o-vanillin to form a Schiff base .
Result of Action
The molecular and cellular effects of 4-(Thiophen-3-yl)aniline’s action would largely depend on the specific compounds it helps synthesize . As such, its effects can be diverse and context-dependent.
特性
IUPAC Name |
4-thiophen-3-ylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NS/c11-10-3-1-8(2-4-10)9-5-6-12-7-9/h1-7H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYPDHLDQINBFPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90399657 | |
| Record name | 4-(Thiophen-3-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90399657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Thiophen-3-yl)aniline | |
CAS RN |
834884-74-1 | |
| Record name | 4-(Thiophen-3-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90399657 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(Thiophen-3-yl)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 4-(Thiophen-3-yl)aniline contribute to the stability of Zn-doped WO3 in photoelectrochemical systems?
A1: Research indicates that both 4-(Thiophen-3-yl)aniline (PThA) and the [Fe(CN)6]4- ion contribute to the stability of Zn-doped WO3 surfaces in aqueous systems. [, ] While the exact mechanism is not fully elucidated, the adsorption of both PThA and [Fe(CN)6]4- onto the Zn-doped WO3 surface is suggested to play a role. This adsorption might limit direct contact between the Zn-doped WO3 and the aqueous environment, thus enhancing its stability. Further research is needed to fully understand the interaction dynamics at the interface.
Q2: What is the significance of the "p-p junction straddling gap" observed in Zn-doped WO3 / Poly 4-(Thiophen-3-yl)aniline assemblies?
A2: The formation of a "p-p junction straddling gap" in Zn-doped WO3 / Poly 4-(Thiophen-3-yl)aniline (PThA) assemblies is crucial for their photoelectrochemical activity. [, ] This specific type of junction facilitates charge transfer between the inorganic (Zn-doped WO3) and organic (PThA) components via a hole transfer mechanism. This means that upon light absorption, the generated holes in the Zn-doped WO3 can easily migrate to PThA, promoting charge separation and enhancing photocatalytic efficiency.
Q3: How does 4-(Thiophen-3-yl)aniline behave as a ligand in coordination chemistry?
A3: 4-(Thiophen-3-yl)aniline can act as a starting material for the synthesis of Schiff base ligands. [] For example, it reacts with o-vanillin to form a tridentate ONS Schiff base ligand. This ligand coordinates to various metal ions like Mn(II), Co(II), Ni(II), Cu(II), Zn(II), and Pd(II), forming complexes with different geometries. The presence of the thiophene ring in the ligand structure can influence the electronic properties and potentially the catalytic activity of the resulting metal complexes.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![{1-Methyl-3-(trifluoromethyl)-5-[3-(trifluoromethyl)phenoxy]-1H-pyrazol-4-YL}methanol](/img/structure/B1351018.png)

![N-[2-nitro-4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B1351021.png)
![5-(Bromomethyl)bicyclo[2.2.1]hept-2-ene](/img/structure/B1351024.png)




![[1-(Phenylsulfonyl)-1H-Indol-3-Yl]Methanol](/img/structure/B1351034.png)



